N-(4-ethoxyphenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide
Overview
Description
N-(4-ethoxyphenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of an ethoxyphenyl group, a hydroxytriazinyl group, and a sulfanylacetamide moiety
Mechanism of Action
Target of Action
GNF-Pf-4502, also known as N-(4-ETHOXYPHENYL)-2-[(5-OXO-4H-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETAMIDE, primarily targets the PfMFR3 protein in Plasmodium falciparum . PfMFR3 is an orphan transporter protein that belongs to the major facilitator superfamily (MFS) and is localized to the parasite’s mitochondrion .
Mode of Action
The compound interacts with PfMFR3, leading to a decrease in the parasite’s sensitivity to certain antimalarial compounds .
Biochemical Pathways
The affected biochemical pathway involves the mitochondrial function of the Plasmodium falciparum parasite . The compound’s interaction with PfMFR3 may disrupt the normal functioning of the mitochondrion, affecting the parasite’s survival and growth .
Pharmacokinetics
It is known that the compound has a different mechanism of action than the direct inhibition of cytochrome bc1 . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of GNF-Pf-4502.
Result of Action
The action of GNF-Pf-4502 results in decreased sensitivity of the Plasmodium falciparum parasite to certain antimalarial compounds . This could potentially lead to the survival and proliferation of the parasite, even in the presence of these compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide typically involves the following steps:
Formation of the Ethoxyphenyl Intermediate: This step involves the ethoxylation of a phenyl ring, usually through a nucleophilic substitution reaction.
Synthesis of the Hydroxytriazinyl Intermediate: The triazine ring is formed through a cyclization reaction involving appropriate precursors.
Coupling Reaction: The ethoxyphenyl and hydroxytriazinyl intermediates are coupled through a sulfanyl linkage to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects.
Industry: Used in the development of new materials or as a chemical intermediate.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-2-[(5-hydroxy-1,2,4-triazin-3-yl)sulfanyl]acetamide
- N-(4-ethoxyphenyl)-2-[(5-hydroxy-1,2,4-triazin-3-yl)sulfanyl]propionamide
Uniqueness
N-(4-ethoxyphenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[(5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3S/c1-2-20-10-5-3-9(4-6-10)15-12(19)8-21-13-16-11(18)7-14-17-13/h3-7H,2,8H2,1H3,(H,15,19)(H,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPLARKHGENFVHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=CC(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501331762 | |
Record name | N-(4-ethoxyphenyl)-2-[(5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501331762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
37.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49726028 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
872628-48-3 | |
Record name | N-(4-ethoxyphenyl)-2-[(5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501331762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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